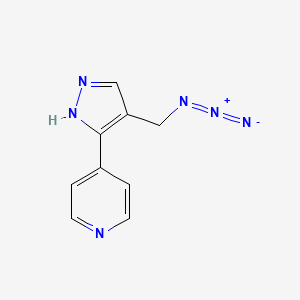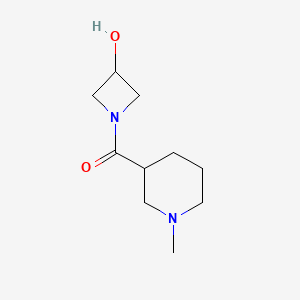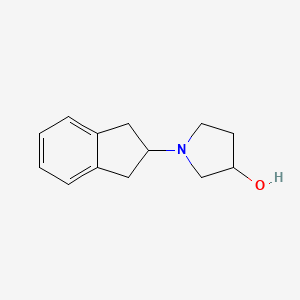
4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine
説明
4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a chemical compound with a complex structure. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . Azide-modified nucleosides, which are important building blocks for RNA and DNA functionalization, can be prepared using click chemistry based on azide-alkyne cycloaddition .Molecular Structure Analysis
The molecular structure of 4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is intricate, involving a pyridine ring attached to a pyrazole ring through a methylene bridge bearing an azide group . The structure, energetic, and vibrational properties of related compounds have been studied using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra .Chemical Reactions Analysis
The chemical reactions involving 4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine are likely to be complex and diverse, given the presence of reactive functional groups in its structure. For example, azide-modified nucleosides can participate in click chemistry based on azide-alkyne cycloaddition .科学的研究の応用
Medicinal Chemistry: GABA A Receptor Modulators
The structural resemblance of imidazopyridines to purines has led to their exploration as potential therapeutic agents. Specifically, they have been identified as GABA A receptor positive allosteric modulators, which could be beneficial in treating conditions related to the central nervous system, such as anxiety disorders and epilepsy .
Pharmaceuticals: Proton Pump Inhibitors
Imidazopyridines have been found to act as proton pump inhibitors (PPIs). This application is significant in the treatment of gastrointestinal diseases like gastroesophageal reflux disease (GERD) and peptic ulcers, as PPIs reduce the production of stomach acid .
Cancer Research: Antiproliferative Agents
Certain derivatives of imidazopyridines exhibit antiproliferative effects on various human cancer cell lines. This suggests that they could be developed into anticancer drugs, particularly targeting colon carcinoma, where they have shown activity in the sub-micromolar inhibitory concentration range .
Antibacterial Agents
While general antibacterial activity is not prominent in imidazopyridines, specific compounds have shown moderate activity against E. coli. This indicates a potential for the development of selective antibacterial agents within this class of compounds .
Antiviral Therapy
Imidazopyridines have demonstrated selective activity against respiratory syncytial virus (RSV). This opens up avenues for the development of new antiviral drugs, especially for viruses that currently have limited therapeutic options .
Enzyme Inhibition: Aromatase Inhibitors
These compounds have been identified as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers. By inhibiting the enzyme aromatase, they prevent the synthesis of estrogen, which can fuel the growth of certain types of breast cancer .
Anti-Inflammatory Drugs: NSAIDs
The imidazopyridine framework has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used to reduce inflammation and alleviate pain in conditions such as arthritis .
Carbohydrate Metabolism: Enzyme Modulators
Imidazopyridines have the ability to influence enzymes involved in carbohydrate metabolism. This could lead to new treatments for metabolic disorders like diabetes, where regulation of carbohydrate metabolism is essential .
将来の方向性
The future directions for research on 4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine could involve further exploration of its synthesis, characterization, and potential applications. Azide-modified nucleosides, for example, are important building blocks for RNA and DNA functionalization, and there is demand for synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
特性
IUPAC Name |
4-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-15-13-6-8-5-12-14-9(8)7-1-3-11-4-2-7/h1-5H,6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQEDOYCUDVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482164.png)
![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482165.png)
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482169.png)
![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482174.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)
![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)
![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)


